Ethyl 2-mercaptocyclohex-1-enecarboxylate
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Overview
Description
Ethyl 2-mercaptocyclohex-1-enecarboxylate is an organic compound with the molecular formula C9H14O2S It is characterized by the presence of a mercapto group (-SH) attached to a cyclohexene ring, which is further substituted with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-mercaptocyclohex-1-enecarboxylate typically involves the reaction of cyclohex-1-enecarboxylic acid with ethanethiol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The esterification process is facilitated by the use of catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-mercaptocyclohex-1-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield cyclohexane derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Amides, alcohol derivatives.
Scientific Research Applications
Ethyl 2-mercaptocyclohex-1-enecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-mercaptocyclohex-1-enecarboxylate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes, potentially altering their function. This interaction can modulate biochemical pathways and cellular processes, making the compound a valuable tool in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-mercaptocyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Methyl 2-mercaptocyclohex-1-enecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both a mercapto group and an ethyl ester group on a cyclohexene ring
Properties
IUPAC Name |
ethyl 2-sulfanylcyclohexene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-2-11-9(10)7-5-3-4-6-8(7)12/h12H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFUJRRFOFCDOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593294 |
Source
|
Record name | Ethyl 2-sulfanylcyclohex-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54928-91-5 |
Source
|
Record name | Ethyl 2-sulfanylcyclohex-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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